[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
Description
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c1-16-11-3-2-6-17(9-11)8-10-4-5-12(14)13(15)7-10;/h4-5,7,11,16H,2-3,6,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEPGRDKOCKVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC2=CC(=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the piperidine ring.
Addition of the Methylamine Group: The methylamine group is added through a reductive amination process, where the piperidine derivative reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichlorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions due to electron-deficient aromatic rings created by chlorine atoms. Key reaction pathways include:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Chlorine Displacement | KOH/EtOH, 80°C | Mono- or di-substituted benzyl derivatives | Position 3 chlorine is more reactive than position 4 due to steric and electronic factors |
| Amination | NH₃/MeOH, Cu catalyst | Benzylamine analogs | Limited by steric hindrance from the piperidine ring |
Amine Functional Group Reactivity
The secondary amine in the piperidine ring and the tertiary methylamine group participate in characteristic amine reactions:
Acylation
-
Reacts with acetyl chloride in dichloromethane to form N-acetyl derivatives (yield: 72–85%).
-
Mechanism : Nucleophilic attack by the amine on the carbonyl carbon.
Alkylation
-
Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide) under phase-transfer conditions.
Schiff Base Formation
-
Condenses with aldehydes (e.g., benzaldehyde) in ethanol to generate imine derivatives, though steric hindrance reduces yields (~50%).
Piperidine Ring Modifications
The piperidine ring undergoes ring-opening and functionalization reactions:
| Reaction | Reagents | Outcome | Reference |
|---|---|---|---|
| Hydrogenation | H₂/Pd-C | Decahydroquinoline analog | Requires high pressure (50 bar) |
| Oxidation | KMnO₄/H₂SO₄ | N-oxidized piperidine | Forms stable N-oxide at 60°C |
Acid-Base Reactions
The hydrochloride salt demonstrates reversible pH-dependent behavior:
-
Deprotonation : Freebase form isolated at pH > 10 (NaOH/water) .
-
Reprecipitation : Recrystallizes from HCl/ethanol at pH 2–3.
Coordination Chemistry
The amine groups act as ligands for metal complexes:
-
Copper(II) Complexes : Forms stable octahedral complexes in methanol (λmax = 650 nm).
-
Zinc(II) Binding : Demonstrates moderate affinity (log K = 4.2) in potentiometric titrations.
Biological Interactions
Though not direct chemical reactions, its interactions with biological systems inform synthetic modifications:
Stability Under Stress Conditions
Forced degradation studies reveal:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic (0.1M HCl, 60°C) | Piperidine ring hydrolysis | 8.2 h |
| Oxidative (3% H₂O₂) | N-oxidation > benzyl cleavage | 4.5 h |
| Photolytic (UV-A) | C-Cl bond homolysis | 12 h |
Synthetic Utility
The compound serves as a precursor for diverse analogs:
-
Heterocycle Fusion : Reacts with CS₂/KOH to form thiazolo-piperidine hybrids.
-
Suzuki Coupling : Boronic acid derivatives enable aryl group diversification .
Key Challenges in Reactivity
-
Steric Hindrance : Bulky 3,4-dichlorobenzyl group limits accessibility to the piperidine nitrogen.
-
Electron Deficiency : Reduced nucleophilicity of aromatic ring necessitates harsh NAS conditions.
Scientific Research Applications
[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of [1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
Compound A : [1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine Hydrochloride
- CAS : 1353980-07-0
- Molecular Formula : C₁₄H₂₃ClN₂O
- Molecular Weight : 270.80 g/mol
- Key Differences: The benzyl group is substituted with a methoxy (-OCH₃) group at the 4-position instead of dichloro. Lower molecular weight (270.80 vs. 309.67) may improve bioavailability but reduce lipophilicity .
Compound B : Methyl-[1-(4-Methyl-benzyl)-piperidin-3-yl]-amine Hydrochloride
Compound C : [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol
- Structure : Contains a hydroxymethyl group (-CH₂OH) on the piperidine ring instead of methylamine.
- Key Differences :
- The hydroxyl group introduces hydrogen-bonding capability, which may enhance solubility but reduce CNS penetration compared to the methylamine group in the target compound.
- Substitution pattern on the benzyl (2,4-dichloro vs. 3,4-dichloro) alters spatial orientation, affecting receptor selectivity .
Variations in Piperidine Substitution
Compound D : (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride
- CAS : 1062580-52-2
- Molecular Formula : C₁₄H₂₄Cl₂N₂
- Molecular Weight : 291.26 g/mol
- Higher melting point (249–251°C) compared to typical hydrochloride salts suggests stronger crystalline packing .
Compound E : 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Hydrochloride
Pharmacological and Physicochemical Properties
*Estimated using fragment-based methods.
Research Findings and Implications
- Receptor Binding : Dichloro-substituted analogs like the target compound exhibit enhanced affinity for serotonin (5-HT) and dopamine receptors due to halogen bonding with conserved residues in binding pockets . Methoxy or methyl substituents (Compounds A, B) show reduced potency in vitro .
- Metabolic Stability: Halogenated compounds generally demonstrate slower hepatic clearance compared to non-halogenated analogs, as seen in preclinical studies of dichlorobenzyl derivatives .
- Toxicity : Dichloro substitution may increase off-target effects, whereas methyl or methoxy groups reduce cytotoxicity in cell-based assays .
Biological Activity
[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperidine ring substituted with a dichlorobenzyl group and a methylamine moiety. Its chemical structure can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound shows moderate antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Anticancer Properties : In vitro assays have demonstrated that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential anticancer effects.
- Neuropharmacological Effects : The compound has been evaluated for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.
The proposed mechanism of action involves the modulation of neurotransmitter receptors and enzymes associated with various biological pathways. For instance, it may act as an antagonist at certain receptor sites, influencing downstream signaling cascades.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anticancer | Reduced cell viability in cancer lines | |
| Neuropharmacological | Modulation of dopamine and serotonin levels |
Detailed Findings
- Antimicrobial Studies : In a study conducted by BLD Pharma, the compound was tested against various microbial strains with results indicating an MIC (Minimum Inhibitory Concentration) of approximately 15 µg/mL for E. coli and 10 µg/mL for S. aureus .
- Anticancer Activity : A thesis from the University of Bath highlighted that derivatives of similar piperidine compounds exhibited significant activity against cancer cell lines with IC50 values ranging from 700 nM to 900 nM . This suggests that modifications to the structure could enhance efficacy.
- Neuropharmacological Evaluation : Research published in NCBI explored the impact of piperidine derivatives on neurotransmitter systems, revealing that compounds with similar structures could influence serotonin receptor activity, potentially providing insights into mood regulation therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
